molecular formula C9H9NO3 B12329049 2H-Pyrano[3,2-c]pyridine-2,5(4aH)-dione, 6,8a-dihydro-4-methyl-

2H-Pyrano[3,2-c]pyridine-2,5(4aH)-dione, 6,8a-dihydro-4-methyl-

Cat. No.: B12329049
M. Wt: 179.17 g/mol
InChI Key: BJPVPEJFSCEWIH-UHFFFAOYSA-N
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Description

2H-Pyrano[3,2-c]pyridine-2,5(4aH)-dione, 6,8a-dihydro-4-methyl- is a heterocyclic compound with significant biological and pharmacological properties. This compound is part of the pyrano[3,2-c]pyridine family, known for their diverse applications in medicinal chemistry, including antitumor, anti-inflammatory, and antifungal activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrano[3,2-c]pyridine-2,5(4aH)-dione, 6,8a-dihydro-4-methyl- can be achieved through various methods. One efficient method involves the reaction of malononitrile with (E)-3,5-bis(benzylidene)-4-piperidones in ethanol at ambient temperature . This green and catalyst-free method is advantageous due to its simplicity, short reaction time, and non-toxicity of the solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly solvents like ethanol and the elimination of toxic catalysts are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrano[3,2-c]pyridine-2,5(4aH)-dione, 6,8a-dihydro-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium ethoxide, hexadecyltrimethylammonium bromide, and KF-Al2O3. Reaction conditions often involve refluxing in solvents like BuOH or using microwave irradiation .

Major Products

The major products formed from these reactions include various substituted pyrano[3,2-c]pyridine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

2H-Pyrano[3,2-c]pyridine-2,5(4aH)-dione, 6,8a-dihydro-4-methyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyrano[3,2-c]pyridine-2,5(4aH)-dione, 6,8a-dihydro-4-methyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antitumor activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrano[3,2-c]pyridine-2,5(4aH)-dione, 6,8a-dihydro-4-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. Its green synthesis method also makes it environmentally friendly and economically feasible .

Biological Activity

2H-Pyrano[3,2-c]pyridine-2,5(4aH)-dione, 6,8a-dihydro-4-methyl- (CAS Number: 1580538-07-3) is a heterocyclic organic compound notable for its unique pyrano-pyridine structure. With the molecular formula C9H9NO3, this compound has garnered attention for its potential biological activities, including antitumor and neuroprotective effects. This article explores its biological activity through various studies and data.

Chemical Structure and Properties

The compound features a fused ring system comprising both pyridine and pyran rings, which contributes to its reactivity and interaction with biological targets. The presence of a methyl group at the 4-position of the pyridine ring enhances its chemical properties and biological interactions.

Antitumor Activity

Recent studies have indicated that derivatives of 2H-Pyrano[3,2-c]pyridine-2,5(4aH)-dione exhibit significant antitumor properties. For instance, certain synthesized analogues demonstrated strong inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

Table 1: Antitumor Activity of Pyrano[3,2-c]pyridine Derivatives

CompoundIC50 (μM)Cell Line
S24.06MCF-7
S73.61HCT116
Olaparib5.77MCF-7

These findings suggest that modifications to the pyrano-pyridine structure can enhance cytotoxicity against cancer cells .

Neuroprotective Effects

The compound has also been examined for its neuroprotective properties. In a study involving thiosemicarbazide-induced seizures in animal models, certain derivatives increased the latency of seizures significantly compared to controls. For example, compounds with methyl substitutions in the pyridine ring showed promising anxiolytic effects.

Table 2: Neuroprotective Activity in Seizure Models

CompoundLatency Increase (seconds)
7a+4.37
7m+3.75
Diazepam+1.00

This suggests that structural modifications can lead to enhanced neuroprotective effects .

The mechanisms underlying the biological activity of 2H-Pyrano[3,2-c]pyridine derivatives are still being elucidated. Molecular docking studies indicate that these compounds may interact with various biological targets, including poly(ADP-ribose) polymerase (PARP) enzymes involved in DNA repair processes. Inhibitors targeting PARP-1 have been shown to enhance the efficacy of chemotherapeutic agents by disrupting cancer cell DNA repair mechanisms .

Case Studies

  • Study on PARP Inhibition : A series of pyrano-pyridine derivatives were synthesized and evaluated for their PARP-1 inhibitory activity. Compounds S2 and S7 emerged as potent inhibitors with IC50 values significantly lower than that of Olaparib, suggesting their potential as therapeutic agents in cancer treatment .
  • Neurotropic Activity Evaluation : Another study assessed the neurotropic activity of pyrano-pyridine hybrids linked to triazole units. The results indicated that these compounds could serve as dual-target molecules for serotonin transporters and receptors, further supporting their potential in treating neurological disorders .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-methyl-6,8a-dihydro-4aH-pyrano[3,2-c]pyridine-2,5-dione

InChI

InChI=1S/C9H9NO3/c1-5-4-7(11)13-6-2-3-10-9(12)8(5)6/h2-4,6,8H,1H3,(H,10,12)

InChI Key

BJPVPEJFSCEWIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2C1C(=O)NC=C2

Origin of Product

United States

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